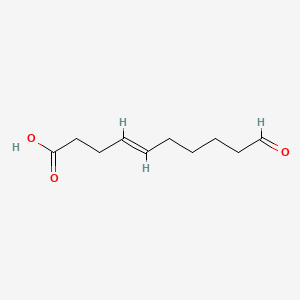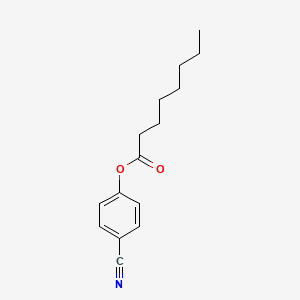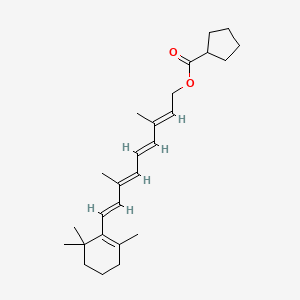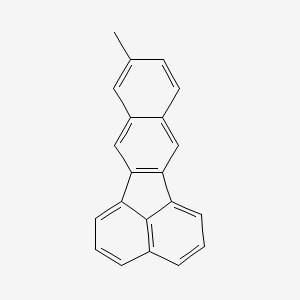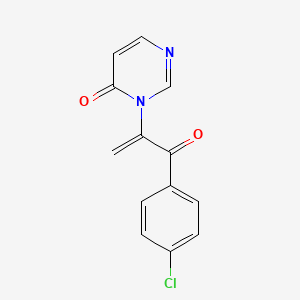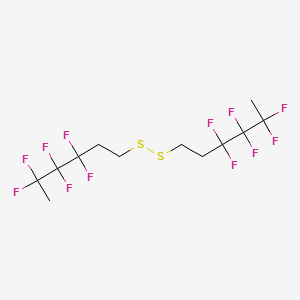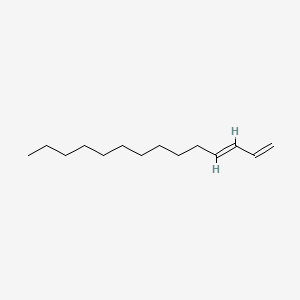
5-(2,2-Dibromovinyl)-6-aza-2'-deoxyuridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,2-Dibromovinyl)-6-aza-2’-deoxyuridine is a synthetic compound that belongs to the class of nucleoside analogs. These compounds are structurally similar to naturally occurring nucleosides and are often used in scientific research and medicine due to their ability to interfere with nucleic acid synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Dibromovinyl)-6-aza-2’-deoxyuridine typically involves the bromination of a precursor molecule. One common method involves the reaction of 2’-deoxyuridine with bromine in the presence of a suitable catalyst to introduce the dibromovinyl group at the 5-position. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-(2,2-Dibromovinyl)-6-aza-2’-deoxyuridine can undergo various chemical reactions, including:
Substitution Reactions: The dibromovinyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The compound can undergo hydrolysis to yield different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiols can be used in substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while oxidation can produce various oxidized forms of the compound.
科学的研究の応用
5-(2,2-Dibromovinyl)-6-aza-2’-deoxyuridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-(2,2-Dibromovinyl)-6-aza-2’-deoxyuridine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism.
類似化合物との比較
Similar Compounds
5-Bromodeoxyuridine: Another nucleoside analog with similar antiviral properties.
6-Azauridine: A compound with similar structural features but different biological activities.
Uniqueness
5-(2,2-Dibromovinyl)-6-aza-2’-deoxyuridine is unique due to the presence of the dibromovinyl group, which imparts distinct chemical reactivity and biological activity compared to other nucleoside analogs.
特性
CAS番号 |
97776-76-6 |
|---|---|
分子式 |
C10H11Br2N3O5 |
分子量 |
413.02 g/mol |
IUPAC名 |
6-(2,2-dibromoethenyl)-2-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C10H11Br2N3O5/c11-7(12)1-4-9(18)13-10(19)15(14-4)8-2-5(17)6(3-16)20-8/h1,5-6,8,16-17H,2-3H2,(H,13,18,19)/t5-,6+,8+/m0/s1 |
InChIキー |
BSCKXMCBGLWAMV-SHYZEUOFSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C(=O)NC(=O)C(=N2)C=C(Br)Br)CO)O |
正規SMILES |
C1C(C(OC1N2C(=O)NC(=O)C(=N2)C=C(Br)Br)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




